1,2-Dibromo-4-isocyanatobenzene
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Overview
Description
1,2-Dibromo-4-isocyanatobenzene is an organic compound with the molecular formula C7H3Br2NO. It is a derivative of benzene, where two bromine atoms and one isocyanate group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-isocyanatobenzene can be synthesized through the bromination of 4-isocyanatobenzene. The process typically involves the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. For example, the bromination reaction can be carried out in a solvent like carbon tetrachloride or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of safer and more efficient brominating agents, as well as optimized reaction conditions, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Compounds with lower oxidation states, such as amines or alcohols.
Scientific Research Applications
1,2-Dibromo-4-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Biological Research: It may be used in the study of enzyme inhibition or as a precursor for bioactive compounds.
Medicinal Chemistry: The compound can be explored for its potential therapeutic properties or as a starting material for drug development
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4-isocyanatobenzene involves its interaction with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with nucleophiles such as amines, leading to the formation of urea derivatives. The bromine atoms can also participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: Similar structure but lacks the isocyanate group.
4-Isocyanatobenzene: Similar structure but lacks the bromine atoms.
1,3-Dibromo-4-isocyanatobenzene: Another isomer with different bromine atom positions.
Uniqueness
1,2-Dibromo-4-isocyanatobenzene is unique due to the presence of both bromine atoms and an isocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H3Br2NO |
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Molecular Weight |
276.91 g/mol |
IUPAC Name |
1,2-dibromo-4-isocyanatobenzene |
InChI |
InChI=1S/C7H3Br2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H |
InChI Key |
DSEXYRJTIPASEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Br)Br |
Origin of Product |
United States |
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